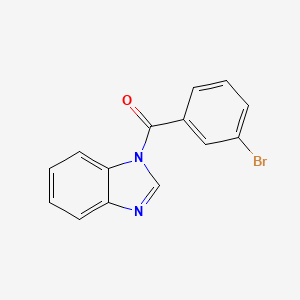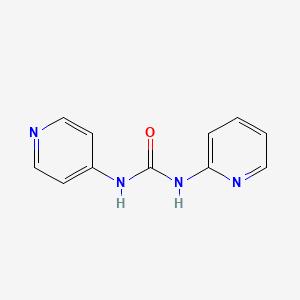![molecular formula C14H22N2O5S B5563316 ethyl 2-{[N-(2,3-dihydroxypropyl)glycyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B5563316.png)
ethyl 2-{[N-(2,3-dihydroxypropyl)glycyl]amino}-4,5-dimethylthiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-{[N-(2,3-dihydroxypropyl)glycyl]amino}-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a thiophene ring, which is a sulfur-containing heterocycle, and is known for its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[N-(2,3-dihydroxypropyl)glycyl]amino}-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Introduction of the Glycyl Group: The glycyl group can be introduced through a peptide coupling reaction, where glycine is reacted with the thiophene derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Addition of the 2,3-Dihydroxypropyl Group: The 2,3-dihydroxypropyl group can be added through a nucleophilic substitution reaction, where a suitable leaving group on the thiophene derivative is replaced by the 2,3-dihydroxypropylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反应分析
Types of Reactions
Ethyl 2-{[N-(2,3-dihydroxypropyl)glycyl]amino}-4,5-dimethylthiophene-3-carboxylate can undergo various types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the thiophene ring or the side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alcohols, under basic or acidic conditions depending on the leaving group.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted thiophene derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new polymers and coatings due to its unique chemical properties.
作用机制
The mechanism of action of ethyl 2-{[N-(2,3-dihydroxypropyl)glycyl]amino}-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may modulate signaling pathways related to inflammation, microbial growth, or cellular metabolism.
相似化合物的比较
Ethyl 2-{[N-(2,3-dihydroxypropyl)glycyl]amino}-4,5-dimethylthiophene-3-carboxylate can be compared with other similar compounds to highlight its uniqueness:
This compound: Unique due to the presence of both the thiophene ring and the 2,3-dihydroxypropyl group.
2,3-Dihydroxypropyl 2-propenoate: Similar in having the 2,3-dihydroxypropyl group but lacks the thiophene ring.
N-(2,3-Dihydroxypropyl)aminoethyl hydrogen phosphate: Similar in having the 2,3-dihydroxypropyl group but differs in the presence of the phosphate group instead of the thiophene ring.
属性
IUPAC Name |
ethyl 2-[[2-(2,3-dihydroxypropylamino)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5S/c1-4-21-14(20)12-8(2)9(3)22-13(12)16-11(19)6-15-5-10(18)7-17/h10,15,17-18H,4-7H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFSXGNBRWMILL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CNCC(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5563246.png)
![N-[3-(acetylamino)phenyl]-1-(ethylsulfonyl)piperidine-4-carboxamide](/img/structure/B5563248.png)
![N-(3-CHLORO-4-METHOXYPHENYL)-N-({N'-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE](/img/structure/B5563252.png)

![[(3aS,10aS)-2-(2-ethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a-yl]methanol](/img/structure/B5563265.png)
![[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]-(5-methyl-2-phenylfuran-3-yl)methanone](/img/structure/B5563272.png)
![3-(2-phenoxyethyl)-8-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5563274.png)
![N-(1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-pyrrolidinyl)acetamide](/img/structure/B5563280.png)
![5-[(3-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5563281.png)
![N-(3-hydroxy-3-phenylpropyl)-N,2-dimethylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5563291.png)
![2-[(2-chlorobenzyl)thio]-1-methyl-1H-benzimidazole](/img/structure/B5563292.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-1-benzothiophene-5-carboxamide dihydrochloride](/img/structure/B5563301.png)
![(1S*,5R*)-3-[(2,3-difluorophenyl)acetyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5563314.png)

